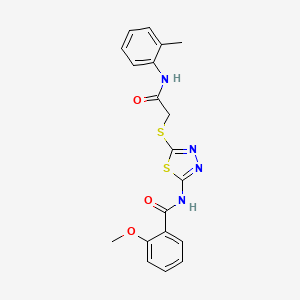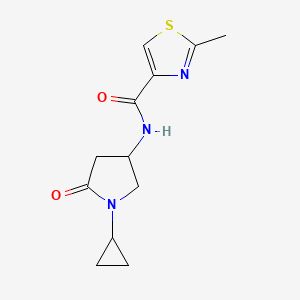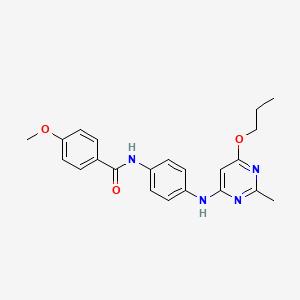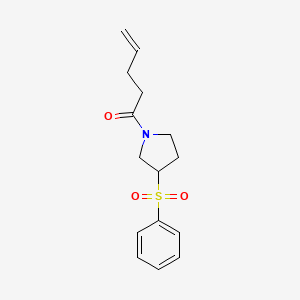![molecular formula C20H18N4O4S B2812399 3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1226447-71-7](/img/structure/B2812399.png)
3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several heterocyclic rings including furan, thiadiazole, piperidine, and benzoxazole. These structures are often found in biologically active compounds, so this molecule could potentially have interesting biological properties .
Molecular Structure Analysis
The molecule contains several functional groups that could participate in various chemical reactions. The presence of multiple heterocyclic rings could also influence the molecule’s conformation and how it interacts with other molecules .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, the functional groups present suggest that it could participate in a variety of reactions. For example, the furan ring could undergo electrophilic aromatic substitution, and the piperidine ring could act as a base or nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents, while the multiple ring structures could increase its rigidity .Aplicaciones Científicas De Investigación
Sirtuin 2 Inhibitor
The compound has been identified as a potential inhibitor of human sirtuin 2 (SIRT2), a member of the sirtuin family . SIRT2 has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections . Thus, inhibitors of SIRT2 have been involved in effective treatment strategies for related diseases .
Fluorescent Chemosensor
The compound could potentially be used as a fluorescent chemosensor . A chemosensor based on an imidazole furan conjugate has been designed, synthesized, and characterized . Fluorimetric studies showed excellent selectivity toward Cu2+ ions over other metal ions in aqueous media through a “turn on−off” process .
Pharmaceuticals Production
Furan, a key component of the compound, is used to produce pharmaceuticals . It is a green and environmentally friendly material, processed from furfural, which is an organic compound obtained from biomass feedstock .
Resin Production
Furan is also used in the production of resin . As a key starting material, it is crucial for a variety of industries for the preparation of many useful products .
Agrochemicals Production
The compound could potentially be used in the production of agrochemicals . Furan, being a key component of the compound, is used in the production of agrochemicals .
Lacquers Production
Furan is used in the production of lacquers . This highlights the compound’s potential application in the production of lacquers .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been shown to inhibit microtubule assembly formation , suggesting potential effects on cell division and growth.
Pharmacokinetics
The ADME properties of the compound are not well-studied. Its bioavailability, distribution, metabolism, and excretion remain to be determined. These properties are crucial for understanding the compound’s pharmacological activity and potential therapeutic applications .
Result of Action
The molecular and cellular effects of the compound’s action are largely unknown. Similar compounds have demonstrated antiproliferative activity against various cancer cell lines , suggesting potential anticancer effects.
Propiedades
IUPAC Name |
3-[2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c25-17(12-24-14-4-1-2-5-15(14)28-20(24)26)23-9-7-13(8-10-23)18-21-22-19(29-18)16-6-3-11-27-16/h1-6,11,13H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZDWDLQAOMHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-[2-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2812319.png)
![6-[(3-Methylbenzoyl)amino]-2-(4-methyl-1,4-diazepan-1-yl)quinoline-4-carboxylic acid](/img/structure/B2812321.png)

![3-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2812323.png)



![2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2812331.png)


![N-(4-butylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2812336.png)
